8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride 8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride Potent and selective 5-HT2C receptor agonist (Ki = 4 nM; EC50 = 12 nM). Antidepressant following systemic administration in vivo.
Brand Name: Vulcanchem
CAS No.: 276695-22-8
VCID: VC0004408
InChI: InChI=1S/C11H11Cl2N3O.ClH/c12-6-3-8-9(4-7(6)13)16-2-1-14-5-10(16)11(17)15-8;/h3-4,10,14H,1-2,5H2,(H,15,17);1H
SMILES: C1CN2C(CN1)C(=O)NC3=CC(=C(C=C32)Cl)Cl.Cl
Molecular Formula: C11H12Cl3N3O
Molecular Weight: 308.6 g/mol

8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride

CAS No.: 276695-22-8

Cat. No.: VC0004408

Molecular Formula: C11H12Cl3N3O

Molecular Weight: 308.6 g/mol

* For research use only. Not for human or veterinary use.

8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride - 276695-22-8

Specification

Description Potent and selective 5-HT2C receptor agonist (Ki = 4 nM; EC50 = 12 nM). Antidepressant following systemic administration in vivo.
CAS No. 276695-22-8
Molecular Formula C11H12Cl3N3O
Molecular Weight 308.6 g/mol
IUPAC Name 8,9-dichloro-1,2,3,4,4a,6-hexahydropyrazino[1,2-a]quinoxalin-5-one;hydrochloride
Standard InChI InChI=1S/C11H11Cl2N3O.ClH/c12-6-3-8-9(4-7(6)13)16-2-1-14-5-10(16)11(17)15-8;/h3-4,10,14H,1-2,5H2,(H,15,17);1H
Standard InChI Key YPNWSZJDAKOUAW-UHFFFAOYSA-N
SMILES C1CN2C(CN1)C(=O)NC3=CC(=C(C=C32)Cl)Cl.Cl
Canonical SMILES C1CN2C(CN1)C(=O)NC3=CC(=C(C=C32)Cl)Cl.Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator